BenchChemオンラインストアへようこそ!

[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid

Lipophilicity optimization Membrane permeability Medicinal chemistry building blocks

[5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid (CAS 1491132-49-0) is a heterobifunctional building block belonging to the pyrazole-4-acetic acid class, characterized by a thiophen-3-yl substituent at the pyrazole C-3 position and a methyl group at C-5. With a molecular formula of C10H10N2O2S and a molecular weight of 222.26 g/mol, this compound is supplied at 98% purity.

Molecular Formula C10H10N2O2S
Molecular Weight 222.26
CAS No. 1491132-49-0
Cat. No. B2557671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid
CAS1491132-49-0
Molecular FormulaC10H10N2O2S
Molecular Weight222.26
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CSC=C2)CC(=O)O
InChIInChI=1S/C10H10N2O2S/c1-6-8(4-9(13)14)10(12-11-6)7-2-3-15-5-7/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)
InChIKeyYYTFEYKCKRKAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic Acid (CAS 1491132-49-0): A Regioisomerically Defined Pyrazole–Thiophene Building Block for Kinase-Targeted and Anti-Inflammatory Scaffold Exploration


[5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid (CAS 1491132-49-0) is a heterobifunctional building block belonging to the pyrazole-4-acetic acid class, characterized by a thiophen-3-yl substituent at the pyrazole C-3 position and a methyl group at C-5. With a molecular formula of C10H10N2O2S and a molecular weight of 222.26 g/mol, this compound is supplied at 98% purity . The scaffold embeds privileged substructures—pyrazole and thiophene—that are independently validated in kinase inhibition (Akt, EGFR, VEGFR-2), anti-inflammatory (COX/LOX), and antimicrobial programs [1][2]. Its regiospecific thiophen-3-yl (as opposed to thiophen-2-yl) attachment geometry and the presence of a free acetic acid handle at the pyrazole C-4 position distinguish it within the broader pyrazole-thiophene chemical space, offering a defined vector for amide coupling and further derivatization in medicinal chemistry campaigns.

Why Generic Substitution Fails for [5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic Acid: Regioisomeric and Physicochemical Determinants of Scaffold Performance


Within the pyrazole-4-acetic acid family, seemingly minor structural perturbations produce substantial shifts in physicochemical parameters that govern downstream molecular recognition and synthetic tractability. The target compound (CAS 1491132-49-0) cannot be freely interchanged with its closest positional isomer, [5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid (CAS 1380440-85-6), because the thiophene attachment point (C-3 vs. C-2 of the thiophene ring) alters the spatial orientation of the sulfur atom and its associated electronic distribution—a parameter known to modulate π-stacking and hydrogen-bonding interactions with kinase hinge regions [1]. Likewise, replacement with the non-thiophene analog 3,5-dimethyl-1H-pyrazole-4-acetic acid (CAS 32701-75-0) results in a LogP drop from 2.07 to approximately 0.65 , a >3-fold reduction in lipophilicity that profoundly affects membrane permeability and protein-binding profiles. The free N1–H and C-4 acetic acid moiety of the target compound further enable regioselective functionalization that N-substituted analogs (e.g., 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid) cannot reproduce. These distinctions are not cosmetic; they directly impact SAR outcomes in kinase inhibitor and anti-inflammatory programs where thiophene regioisomerism has been shown to dictate Akt inhibitory potency [1].

Quantitative Differentiation Evidence for [5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic Acid Versus Closest Structural Analogs


LogP Advantage: 3.2-Fold Higher Lipophilicity Over Non-Thiophene Pyrazole-4-Acetic Acid Analog

The target compound exhibits a calculated LogP of 2.07, representing a 3.2-fold increase in octanol-water partition coefficient compared with 3,5-dimethyl-1H-pyrazole-4-acetic acid (CAS 32701-75-0, LogP = 0.65), the simplest structurally related pyrazole-4-acetic acid building block . This LogP elevation, attributable to the thiophen-3-yl substituent, places the compound in a more favorable lipophilicity range for blood-brain barrier penetration (optimal CNS LogP ~2–3) while avoiding the excessive lipophilicity (LogP >5) associated with promiscuous binding and poor developability.

Lipophilicity optimization Membrane permeability Medicinal chemistry building blocks

Thiophen-3-yl Versus Thiophen-2-yl Regioisomerism: Differentiated H-Bond Acceptor Topology and Kinase Hinge-Binding Geometry

The target compound bears a thiophen-3-yl substituent (CAS 1491132-49-0), as opposed to the thiophen-2-yl isomer (CAS 1380440-85-6). In the pyrazole-thiophene Akt inhibitor series reported by Zhan et al. (2019), the linkage mode of the thiophene ring was explicitly identified as a critical determinant of Akt inhibitory potency: the (3S,4S)-piperidine-containing analog with an altered thiophene connectivity exhibited an IC50 of 102 nM, while optimized thiophene-linked congeners (compounds 1d and 1o) achieved substantially improved activity and in vivo tumor growth inhibition of ~40% in the MM1S xenograft model [1]. Although direct IC50 data for the target acetic acid building block are not reported, the class-level SAR unambiguously demonstrates that thiophene regioisomerism is not pharmacologically silent in this scaffold family.

Regioisomerism Kinase hinge binding Structure-activity relationship

Rotatable Bond Count and Conformational Flexibility: 3 Rotatable Bonds Enable Oriented Derivatization

The target compound possesses 3 rotatable bonds (the acetic acid CH2–COOH linkage plus the thiophene-pyrazole inter-ring bond), compared with only 2 rotatable bonds for 3,5-dimethyl-1H-pyrazole-4-acetic acid (CAS 32701-75-0) . This additional rotational degree of freedom, conferred by the thiophene-pyrazole biaryl junction, provides greater conformational sampling capacity for induced-fit binding recognition while retaining a compact, fragment-like molecular weight (MW 222.26). By contrast, N-substituted analogs (e.g., 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid) introduce an additional rotatable bond at the N1 position, potentially increasing entropic penalties upon binding without guarantee of affinity gain.

Conformational flexibility Fragment-based drug design Synthetic accessibility

Dual Hydrogen-Bond Donor Capacity: Free N1–H and Carboxylic Acid Enable Diverse Conjugation Chemistry

The target compound features 2 hydrogen-bond donors (H_Donors = 2) and 3 hydrogen-bond acceptors (H_Acceptors = 3), corresponding to the free pyrazole N1–H proton and the carboxylic acid O–H . This dual-donor architecture supports orthogonal derivatization: the carboxylic acid can be activated for amide or ester formation without protection of the pyrazole N–H, while the N1–H remains available for subsequent N-alkylation or N-arylation. N-substituted analogs in the same series (e.g., 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid) eliminate the N1–H donor, reducing hydrogen-bonding capacity and limiting synthetic diversification options. In the broader pyrazole-thiophene pharmacophore class, the free N1–H has been implicated in hinge-region hydrogen bonding with kinase active sites [1].

Hydrogen-bond donors Bioconjugation Amide coupling

Supplier-Documented Purity: 98% Baseline for Reproducible SAR Studies

The target compound is supplied at a documented purity of 98% (HPLC-guided specification) by Leyan (Cat. No. 1627767) . This purity level is suitable for direct use in amide coupling, esterification, and other medicinal chemistry transformations without additional purification. While comprehensive QC parameters (melting point, boiling point) are not reported by all suppliers, the 98% baseline provides procurement confidence for SAR campaigns where impurity-driven false positives must be minimized.

Purity specification Reproducibility Medicinal chemistry sourcing

Recommended Procurement Scenarios for [5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic Acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring Thiophen-3-yl Specificity

Research teams pursuing ATP-competitive kinase inhibitors (Akt, EGFR, VEGFR-2) should prioritize this compound over the thiophen-2-yl isomer (CAS 1380440-85-6) when the designed pharmacophore model positions the thiophene sulfur for specific hinge-region contacts. As demonstrated in the pyrazole-thiophene Akt inhibitor series, thiophene linkage mode directly controls inhibitory potency [1]. The free N1–H and C-4 acetic acid handle provide two orthogonal derivatization sites for fragment growing, while the 3-thienyl geometry orients the sulfur atom toward the kinase hinge, a binding mode validated by molecular docking studies of related pyrazole-thiophene conjugates [1].

CNS-Penetrant Probe Design Leveraging Optimal LogP Window

The target compound's LogP of 2.07 falls within the optimal CNS drug-like range (LogP 2–3), making it a superior starting scaffold compared to 3,5-dimethyl-1H-pyrazole-4-acetic acid (LogP 0.65) for programs targeting intracerebral targets . The 3.2-fold lipophilicity advantage reduces the synthetic burden of introducing hydrophobic modules post-coupling, thereby preserving molecular weight efficiency. Medicinal chemists designing brain-penetrant kinase probes or neuroinflammatory modulators can benefit from this inherent physicochemical alignment.

Sequential Bifunctional Derivatization Without Protecting Group Chemistry

For synthetic methodology development and parallel library synthesis, the dual H-bond donor architecture (N1–H + COOH) enables a two-step, protecting-group-free sequence: (i) amide/ester formation at the acetic acid moiety, followed by (ii) N1-alkylation, N1-arylation, or N1-sulfonylation. This contrasts with N-substituted analogs (e.g., 1-ethyl derivatives) where the N1 position is blocked, restricting diversification to a single site . The 3 rotatable bonds provide sufficient conformational flexibility for on-resin solid-phase synthesis applications.

Antimicrobial and Anti-Inflammatory Pharmacophore Hybridization Programs

The combined pyrazole-thiophene pharmacophore is a validated multi-target scaffold with demonstrated antibacterial (MIC values as low as 23.8 μg/mL against Aspergillus fumigatus for related pyrazole-thiophene conjugates) and anti-inflammatory activity (COX/LOX dual inhibition) [2]. Researchers synthesizing chimeric anti-infective or anti-inflammatory agents should select this compound as the core building block, leveraging the thiophen-3-yl group's established contribution to radical-scavenging activity in DPPH assays—a property enhanced by electron-donating methyl substitution [3].

Quote Request

Request a Quote for [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.